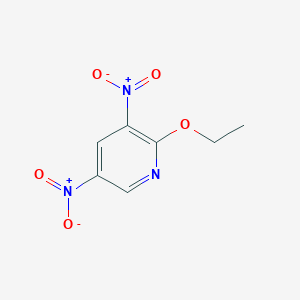

2-Ethoxy-3,5-dinitropyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKINOKUGGTRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302935 | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18617-41-9 | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18617-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3,5-dinitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC155357 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethoxy-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Poly Nitrated Pyridine Derivatives in Organic Synthesis and Heterocyclic Research

Poly-nitrated pyridine (B92270) derivatives are a class of organic compounds that have garnered considerable interest in both synthetic and materials chemistry. The presence of multiple nitro groups on the pyridine ring dramatically alters its electronic properties, rendering it highly electron-deficient. This feature is central to their significance.

These compounds are pivotal intermediates in organic synthesis. smolecule.commdpi.com Conventional electrophilic nitration of the pyridine ring can be challenging, leading to the development of novel synthetic methodologies, including "umpolung" (reversed-dipole) nitrations, to access these structures. arkat-usa.org The electron-poor nature of poly-nitrated pyridines makes them excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups onto the heterocyclic core. smolecule.comarkat-usa.org This reactivity is exploited to build complex molecules, including potential pharmaceuticals and agrochemicals. smolecule.com

Furthermore, the high nitrogen and oxygen content of poly-nitrated pyridines makes them precursors for the development of high-energy density materials. smolecule.combohrium.com Research in this area focuses on synthesizing fused heterocyclic compounds derived from nitropyridines to create substances with significant energetic potential. bohrium.com

Electrophilic Nature of the Pyyridine Ring in 2 Ethoxy 3,5 Dinitropyridine Due to Nitro Group Activation

General Synthetic Routes to Dinitropyridine Frameworks

The construction of the dinitropyridine core can be achieved through several synthetic strategies, primarily involving the direct nitration of pyridine derivatives or through ring-transformation reactions. These methods provide access to a wide range of isomeric dinitropyridines. researchgate.net

Direct nitration is a common method for introducing nitro groups onto a pyridine ring. The specific precursors and conditions depend on the desired substitution pattern. For instance, the nitration of substituted pyridines like 4-hydroxypyridine (B47283), 2-R-4-aminopyridines, and 3-alkoxy-2-nitropyridines has been successfully demonstrated. researchgate.net The choice of nitrating agent, often a mixture of nitric acid and sulfuric acid ("mixed acid"), and reaction conditions are crucial for controlling the regioselectivity and extent of nitration.

Another powerful approach is the three-component ring transformation (TCRT), which allows for the construction of substituted nitropyridine frameworks from acyclic precursors. nih.govacs.org One such method involves the reaction of 1-methyl-3,5-dinitro-2-pyridone with aldehydes or ketones in the presence of a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.govacs.org This strategy is particularly useful for creating 2-substituted or 2,3-disubstituted 5-nitropyridines and offers a more user-friendly alternative by using solid ammonium acetate instead of gaseous ammonia. acs.org The reaction proceeds through a nucleophilic-type ring transformation, facilitated by the highly electron-deficient nature of the dinitropyridone substrate. nih.gov

The self-condensation of β-formyl-β-nitroenamine represents another route to dinitropyridine derivatives, specifically leading to 4-substituted 3,5-dinitro-1,4-dihydropyridines. acs.org These methods, however, are generally not suited for preparing dinitropyridines with nitro groups at the 3- and 5-positions directly. acs.org

Table 1: General Synthetic Routes to Dinitropyridine Frameworks

| Method | Precursors | Reagents | Products | Reference |

|---|---|---|---|---|

| Direct Nitration | Substituted Pyridines (e.g., hydroxypyridines, aminopyridines) | Mixed Acid (HNO₃/H₂SO₄) | Isomeric Dinitropyridines | researchgate.net |

| Three-Component Ring Transformation (TCRT) | 1-Methyl-3,5-dinitro-2-pyridone, Aldehydes/Ketones | Ammonia or Ammonium Acetate | Substituted 5-Nitropyridines | nih.govacs.org |

Targeted Synthesis Strategies for 2-Alkoxy-3,5-dinitropyridines

The synthesis of 2-alkoxy-3,5-dinitropyridines, such as the target compound this compound, can be approached in two primary ways: by nitrating a pre-existing 2-alkoxypyridine or by introducing the alkoxy group onto a dinitropyridine scaffold.

The sequential nitration of 2-methoxypyridine (B126380) is a well-established route for its corresponding dinitro derivative, which serves as a model for the ethoxy compound. The initial nitration with mixed acid typically yields 2-methoxy-5-nitropyridine. A second, more forceful nitration is then required to introduce the second nitro group at the 3-position. Boron trifluoride can be used to enhance the regioselectivity of nitration, directing the electrophilic attack to the 3- and 5-positions of 2-methoxypyridine.

Alternatively, a 2-hydroxy-3,5-dinitropyridine (B1346602) intermediate can be prepared first, followed by alkylation to introduce the alkoxy group. For example, 2-hydroxy-5-nitropyridine (B147068) can be methylated using dimethyl sulfate (B86663) and potassium carbonate to give 2-methoxy-5-nitropyridine, which then undergoes a second nitration.

Another strategy is transetherification. Research has shown that 2-methoxy-3,5-dinitropyridine can undergo a transetherification reaction to exchange its methoxy group for another alkoxy group. rsc.org This reaction is often facilitated by silver oxide in a boiling alcohol, such as propanol, to yield the corresponding 2-propoxy derivative. This demonstrates the feasibility of converting one 2-alkoxy-3,5-dinitropyridine into another. rsc.org

Table 2: Synthesis Strategies for 2-Alkoxy-3,5-dinitropyridines

| Strategy | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| Sequential Nitration | 2-Alkoxypyridine | Mixed Acid (HNO₃/H₂SO₄) | 2-Alkoxy-5-nitropyridine, then 2-Alkoxy-3,5-dinitropyridine | |

| Alkylation of Hydroxypyridine | 2-Hydroxy-3,5-dinitropyridine | Alkylating agent (e.g., diethyl sulfate), Base (e.g., K₂CO₃) | This compound |

Derivatization from Halogenated Dinitropyridine Precursors

One of the most direct and widely used methods for synthesizing 2-alkoxy-3,5-dinitropyridines is through the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The presence of two electron-withdrawing nitro groups at the 3- and 5-positions strongly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. nih.gov

The common starting material for this route is 2-chloro-3,5-dinitropyridine (B146277), which is commercially available. nih.gov This compound readily reacts with alkoxides, such as sodium ethoxide, in a suitable solvent. The ethoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it to form the desired this compound.

This SNAr reaction is highly efficient due to the significant electronic activation provided by the nitro groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). researchgate.net Computational studies on the reaction of this compound with piperidine confirm the high reactivity of the 2-position and show that the SNAr reaction proceeds with a low activation barrier, making it kinetically favorable. researchgate.net This high reactivity makes 2-chloro-3,5-dinitropyridine a versatile precursor for a wide range of 2-substituted dinitropyridines by simply varying the nucleophile. researchgate.netnih.gov

Table 3: Synthesis via Halogenated Dinitropyridine Precursors

| Precursor | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Sodium Ethoxide | Nucleophilic Aromatic Substitution (SNAr) | This compound | nih.gov |

| 2-Fluoro-3,5-dinitropyridine | Amines | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-3,5-dinitropyridine derivatives | nih.gov |

Mechanistic Investigations of 2 Ethoxy 3,5 Dinitropyridine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms of 2-Ethoxy-3,5-dinitropyridine

The dominant reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyridine (B92270) ring, leading to the displacement of the ethoxy leaving group. The presence of strong electron-withdrawing groups is essential for this reaction to proceed, as they stabilize the negatively charged intermediate that is formed. researchgate.netresearchgate.net

A hallmark of the SNAr mechanism for highly electron-deficient aromatics like this compound is the formation of a stable intermediate known as a Meisenheimer or anionic σ-adduct. When this compound reacts with aliphatic amines, such as piperidine (B6355638) or pyrrolidine (B122466), in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), a rapid and reversible formation of an anionic σ-adduct occurs. rsc.org

Experimental studies have shown that the initial nucleophilic attack preferentially takes place at the 6-position of the pyridine ring, which is an unsubstituted carbon atom. rsc.org This leads to the formation of a thermodynamically stable σ-adduct. These intermediates have been characterized using UV-visible and NMR spectroscopy. For instance, the adducts formed with amines in DMSO exhibit strong absorption maxima (λmax) in the visible region, as detailed in the table below. Slower, subsequent reactions can lead to the displacement of the 2-ethoxy group via less stable intermediates. rsc.org Computational studies using Density Functional Theory (DFT) also confirm that the reaction with piperidine proceeds through the formation and decomposition of a Meisenheimer complex, which can be stabilized by hydrogen bonding. researchgate.net

| Amine | Initial Adduct (λmax, nm) | Final Product (λmax, nm) |

|---|---|---|

| n-Butylamine | 498 | 505 |

| Pyrrolidine | 498 | 510 |

| Piperidine | 495 | - |

The two nitro groups at the 3- and 5-positions of the pyridine ring are critical for the high reactivity of this compound in SNAr reactions. These groups are powerfully electron-withdrawing, which significantly enhances the electrophilicity of the carbon atoms in the pyridine ring. researchgate.netresearchgate.net This increased electrophilicity makes the ring highly susceptible to attack by nucleophiles. researchgate.netresearchgate.net

Furthermore, the nitro groups play a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the reaction. The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro groups through resonance. This stabilization lowers the activation energy of the transition state leading to the intermediate, thereby accelerating the rate of the nucleophilic attack. researchgate.net Computational studies have confirmed that the nitro groups stabilize the transition state, lowering the energy barrier for nucleophilic attack by piperidine. researchgate.net

The mechanism of SNAr reactions can be either stepwise, involving a discrete intermediate, or concerted, where bond-formation and bond-breaking occur simultaneously. For this compound, the evidence largely points towards a stepwise mechanism. The direct observation and characterization of Meisenheimer σ-adducts in reactions with amines provide strong support for a multi-step pathway where the adduct is a true intermediate. rsc.org Computational studies also model the reaction as proceeding via the formation and subsequent decomposition of this Meisenheimer complex. researchgate.net

However, some computational research using Density Functional Theory (DFT) to model the reaction with piperidine has suggested that the SNAr reaction proceeds via a concerted mechanism with low activation barriers, indicating a kinetically favorable process. researchgate.net This suggests that the nature of the mechanistic pathway may be influenced by the specific reaction conditions, solvents, and the nucleophile involved, although the stepwise model involving a distinct Meisenheimer intermediate is more widely supported by experimental data for this system.

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

Kinetic and thermodynamic studies provide quantitative insight into the reactivity of this compound. These investigations focus on determining rate constants for individual steps of the reaction, identifying the rate-limiting step, and measuring the stability of intermediates.

The rate-limiting step in the SNAr reaction of this compound can vary depending on the nucleophile and reaction conditions.

Proton Transfer: In reactions with certain aliphatic amines in DMSO, kinetic studies indicate that the rate-limiting step may be the proton transfer from the initially formed zwitterionic intermediate to a base catalyst. rsc.org This is particularly noted in the reaction with pyrrolidine.

Leaving Group Departure: For the reaction with piperidine, the substitution process is subject to acid catalysis of the ethoxide leaving group's departure, following a specific base-catalyzed (SB-GA) mechanism. rsc.org

Formation vs. Decomposition of Intermediate: Computational studies on the reaction with piperidine offer further detail. researchgate.net In an uncatalyzed pathway, the decomposition of the Meisenheimer complex is the slow, rate-determining step, with a calculated activation barrier of about 28 kcal/mol. However, in the presence of a base catalyst, this barrier is significantly reduced to approximately 14.8 kcal/mol, which then makes the initial formation of the Meisenheimer complex the rate-determining step. researchgate.net

The formation of the initial σ-adduct at the 6-position is a reversible process, and its equilibrium constant (Kc) provides a measure of the adduct's stability. Studies have shown that the solvent has a significant effect on this equilibrium. For the reaction of this compound with pyrrolidine, the equilibrium constants for σ-adduct formation decrease in the solvent order DMSO > DMF >> Acetonitrile (B52724). rsc.org This indicates that the polar, aprotic solvent DMSO is most effective at stabilizing the anionic σ-complex. rsc.org For the reaction with n-butylamine in DMSO, an approximate equilibrium constant (Kc,6) for adduct formation at the 6-position has been determined.

| Nucleophile | Solvent | Parameter | Value | Reference |

|---|---|---|---|---|

| Pyrrolidine | DMSO, DMF, Acetonitrile | Relative Kc Order | DMSO > DMF >> Acetonitrile | rsc.org |

| n-Butylamine | DMSO | Kc,6 (dm3 mol-1) | ~0.9 |

Influence of Solvent Polarity and Proton Transfer Processes on Reaction Rates

The rates of reaction of this compound are significantly influenced by the solvent environment and the mechanics of proton transfer. Studies comparing its reaction with pyrrolidine in three different dipolar aprotic solvents reveal a clear trend. rsc.org The equilibrium constants for the formation of σ-adducts, which are key intermediates, decrease in the order: Dimethyl sulfoxide (DMSO) > Dimethylformamide (DMF) ≫ Acetonitrile. rsc.org This indicates that more polar, aprotic solvents like DMSO stabilize the charged intermediate more effectively, favoring its formation.

A change in the reaction medium from acetonitrile to DMSO can lead to a reduction in the ratio of the rate constant for base-catalyzed proton transfer to the rate constant for the reverse reaction (kAm/k-1). unilag.edu.ng This is because the proton transfer from the zwitterionic intermediate to the amine catalyst becomes less thermodynamically favorable in DMSO. unilag.edu.ng

The mechanism can also involve acid catalysis for the departure of the ethoxide leaving group, a process termed the SB-GA (Specific Base - General Acid) mechanism. rsc.org This is particularly noted in the substitution reaction of this compound, distinguishing it from analogous compounds where proton transfer from the zwitterionic intermediate is the rate-limiting step. rsc.org

Comparative Reactivity Studies of this compound with Analogous Dinitropyridines and Nitrobenzene (B124822) Derivatives

The reactivity of this compound is often understood by comparing it to related structures, such as other dinitropyridines and nitrobenzene derivatives. These comparisons highlight the roles of the pyridine nitrogen and the specific arrangement of substituents on the aromatic ring.

Steric and Electronic Effects on Reaction Regioselectivity and Rates

The electronic and steric properties of this compound and its analogues play a crucial role in determining the course and speed of their reactions. The two electron-withdrawing nitro groups at the 3 and 5 positions significantly activate the pyridine ring, making it highly electrophilic and susceptible to nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

Unlike the sterically strained 2,4,6-trinitrobenzene derivatives, X-ray crystallography shows that this compound has a planar, non-strained structure. rsc.org This lack of steric strain has a profound effect on regioselectivity. In many trinitrobenzene ether reactions, nucleophilic attack occurs at the 3-position under kinetic control, followed by rearrangement to the more thermodynamically stable 1-adduct, a process driven by the relief of steric strain. In contrast, for this compound, initial nucleophilic attack by amines and methoxide (B1231860) occurs at the 6-position, which is both the kinetically and thermodynamically preferred site. rsc.org This demonstrates the importance of steric effects in directing the course of σ-adduct formation. rsc.org

The substitution of the 2-ethoxy group proceeds via intermediates that are thermodynamically less stable than the isomers formed by attack at the 6-position. rsc.org This highlights a key difference in the reaction pathway compared to more sterically hindered nitroaromatics. Computational studies using Density Functional Theory (DFT) confirm that the nitro groups stabilize the transition state during nucleophilic aromatic substitution (SNAr), lowering the energy barrier for nucleophilic attack. researchgate.net

Reactivity Differences with Various Nucleophiles (e.g., Aliphatic Amines, Alkoxides)

This compound exhibits distinct reactivity patterns with different classes of nucleophiles, such as aliphatic amines and alkoxides.

With aliphatic amines like n-butylamine, pyrrolidine, and piperidine in DMSO, the reactions of this compound lead to the rapid and reversible formation of anionic σ-adducts at the 6-position. rsc.org This is followed by a slower, irreversible substitution of the ethoxy group at the 2-position, except in the reaction with piperidine where the substitution product was not formed. The initial adducts formed with n-butylamine and pyrrolidine are much longer-lived compared to those from the analogous 2-phenoxy-3,5-dinitropyridine.

Kinetic studies provide specific rate constants for these reactions. For example, the reaction with n-butylamine is very fast, with the rate of nucleophilic attack (k6) being approximately 7000 dm³ mol⁻¹ s⁻¹. The subsequent substitution step is base-catalyzed. In contrast, the reaction with methoxide, an alkoxide nucleophile, also results in the formation of a σ-adduct as the preferred product. rsc.org

The table below summarizes kinetic data for the reaction of this compound with various aliphatic amines in DMSO.

| Nucleophile | Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹) | Equilibrium Constant (Kc,6) (dm³ mol⁻¹) | Notes |

|---|---|---|---|

| n-Butylamine | 5 ± 1 | 0.9 | Substitution reaction is base-catalyzed. |

| Pyrrolidine | - | 2.4 | Proton transfer is rate-limiting in adduct formation. |

| Piperidine | 100 | - | Initial adduct is stable; substitution product does not form. |

The data reveals significant differences in reactivity. The rate of substitution (k₂) for piperidine is 20 times greater than for n-butylamine. Furthermore, the nature of the amine dictates the stability and subsequent reaction path of the initially formed adducts.

Computational and Theoretical Studies on 2 Ethoxy 3,5 Dinitropyridine

Quantum Mechanical Approaches for Electronic Structure Elucidation

Quantum mechanical calculations are fundamental to understanding the electronic environment of 2-Ethoxy-3,5-dinitropyridine. These approaches model the distribution of electrons within the molecule, which is key to predicting its chemical behavior.

Density Functional Theory (DFT) has been a primary method for investigating the ground state properties of this compound. researchgate.netresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of the atoms (the optimized geometry) and to map the electron density distribution. researchgate.net

Studies show that the pyridine (B92270) ring's electronic character is profoundly influenced by the presence of two electron-withdrawing nitro (NO₂) groups at the 3 and 5 positions. researchgate.netresearchgate.net These groups significantly increase the electrophilic nature of the aromatic ring, making the carbon atoms, particularly the one bonded to the ethoxy group, highly susceptible to nucleophilic attack. researchgate.netresearchgate.net DFT calculations provide a quantitative basis for understanding this activation, modeling the electronic properties that facilitate reactions such as nucleophilic aromatic substitution. researchgate.net

Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for explaining the reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's electrophilic character. yachaytech.edu.ec These indices provide a framework for understanding its tendency to accept electrons.

Table 1: Global Reactivity Descriptors

| Descriptor | Symbol | Significance for this compound |

|---|---|---|

| Electronegativity | χ | Measures the molecule's ability to attract electrons. |

| Chemical Hardness | η | Indicates resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of hardness, indicating high reactivity. |

| Chemical Potential | μ | Relates to the "escaping tendency" of electrons from a system. |

The strong electron-withdrawing nature of the nitro groups leads to a low-lying LUMO, making the molecule a potent electrophile, as confirmed by these theoretical indices. researchgate.netresearchgate.net

One of the most significant applications of computational chemistry to this compound has been the elucidation of the mechanism of its Nucleophilic Aromatic Substitution (SNAr) reactions, for instance, with piperidine (B6355638). researchgate.netresearchgate.net DFT calculations are used to model the entire reaction pathway, from reactants to products, including the high-energy transition state. researchgate.net

Key findings from these computational studies include:

Low Activation Barriers: Calculations have revealed that the reaction of this compound with nucleophiles like piperidine has a low activation energy. researchgate.net This indicates that the process is kinetically favorable and can proceed readily.

Reaction Mechanism: The reaction is shown to proceed via a bimolecular pathway, and some studies suggest a concerted mechanism where the nucleophilic attack and the displacement of the ethoxy leaving group occur in a coordinated fashion. researchgate.netresearchgate.net The intermediate formed after the initial nucleophilic attack is found to be stable, facilitating the completion of the substitution. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum mechanical calculations, molecular modeling and dynamics simulations offer a dynamic picture of the molecule's behavior and its interactions over time.

Studies focusing on the SNAr reaction with piperidine have shown the process to be exergonic. researchgate.net This means the products are at a lower energy state than the reactants, providing a strong thermodynamic driving force for the reaction to occur.

Table 2: Thermodynamic Profile of the SNAr Reaction

| Thermodynamic Parameter | Finding | Implication |

|---|---|---|

| Gibbs Free Energy (ΔG) | Negative (Exergonic) researchgate.net | The reaction is spontaneous and thermodynamically favorable. |

| Reaction Intermediates | Calculated to be stable researchgate.net | The reaction pathway is viable and proceeds toward product formation. |

These thermodynamic insights, combined with the kinetic data from activation barrier calculations, provide a comprehensive understanding of the reactivity of this compound. researchgate.netresearchgate.net

The three-dimensional shape of a molecule (its conformation) and the spatial arrangement of its atoms can significantly impact its reactivity. Conformational analysis of this compound and related compounds helps in understanding how its structure might influence its interactions. researchgate.net

Theoretical Predictions of Spectroscopic Parameters

While specific, direct computational studies detailing the predicted spectroscopic parameters (NMR, IR, UV-Vis) for this compound are not widely available in the reviewed literature, the methodologies for such predictions are well-established and have been applied to closely related dinitropyridine compounds. These studies form a basis for understanding how the spectroscopic properties of this compound could be theoretically determined.

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are the primary tools for predicting spectroscopic parameters. For instance, in studies of similar molecules like 2-hydroxy-3,5-dinitropyridine (B1346602), DFT using the B3LYP method with a cc-pVQZ basis set has been employed to predict the most stable optimized structure, which is the foundational step for any further spectroscopic calculation. researchgate.net This conformational analysis is crucial as the geometry of the molecule influences its electronic and vibrational energy levels.

Once the optimized geometry is obtained, the following spectroscopic parameters can be calculated:

Vibrational Frequencies (IR Spectra): The same DFT methods can be used to calculate the vibrational frequencies of the molecule. These calculated frequencies, after appropriate scaling, can be correlated with experimental FT-IR and Raman spectra. The potential energy distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific vibrational modes of the molecule. researchgate.net

Electronic Absorption Spectra (UV-Vis Spectra): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. The calculations also yield the oscillator strength (f) for each transition, which relates to the intensity of the spectral peak. researchgate.net For related dinitropyridine derivatives, TD-DFT has been shown to produce results that closely match experimental findings. researchgate.net

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is also achievable through DFT calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. These calculations can help in the assignment of experimental NMR signals and provide insights into the electronic environment of the different nuclei within the molecule.

While explicit data tables for the predicted spectra of this compound are not available, the table below outlines the computational methodologies that would be employed for such predictions, based on studies of analogous compounds.

| Spectroscopic Parameter | Computational Method | Basis Set Example | Predicted Properties |

| Vibrational Frequencies | Density Functional Theory (DFT) | cc-pVQZ | IR and Raman active modes, Potential Energy Distribution |

| Electronic Transitions | Time-Dependent DFT (TD-DFT) | 6-311++G(d,p) | Absorption wavelengths (λmax), Oscillator strengths |

| NMR Chemical Shifts | DFT with GIAO | 6-311++G(d,p) | ¹H and ¹³C chemical shifts |

Advanced Computational Methodologies for Reactivity Prediction

The reactivity of this compound has been a subject of detailed computational investigation, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. These studies utilize advanced computational methodologies to predict reaction pathways, transition states, and reaction energetics.

A significant body of research has focused on the SNAr reaction between this compound and piperidine, often in the context of designing potential inhibitors for enzymes like the SARS-CoV-2 main protease. univ-mosta.dz Quantum mechanical calculations, specifically using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this reaction. researchgate.netresearchgate.net

The primary computational approach involves modeling the reaction pathway using a hybrid DFT method such as B3PW91 with a 6–31G(d,p) basis set. researchgate.net These calculations have shown that the reaction proceeds through the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. researchgate.net The presence of the two electron-withdrawing nitro groups at the 3 and 5 positions of the pyridine ring is crucial, as they enhance the electrophilic character of the carbon atoms in the ring, making it more susceptible to nucleophilic attack. univ-mosta.dz

Computational studies have explored both uncatalyzed and base-catalyzed pathways for the reaction. In the uncatalyzed pathway, the decomposition of the Meisenheimer complex is identified as the rate-determining step. researchgate.net However, the presence of a base catalyst significantly lowers the activation barrier, making the initial formation of the Meisenheimer complex the rate-determining step. researchgate.net

The key thermodynamic and kinetic parameters for the SNAr reaction of this compound with piperidine, as determined by computational studies, are summarized below.

| Reaction Parameter | Pathway | Calculated Value (kcal/mol) | Reference |

| Activation Energy (Decomposition of Meisenheimer Complex) | Uncatalyzed | ~28 | researchgate.net |

| Activation Energy (Formation of Meisenheimer Complex) | Base-Catalyzed | ~14.8 | researchgate.netresearchgate.net |

| Reaction Enthalpy | Uncatalyzed | -6.5 (exothermic) | researchgate.net |

These computational findings not only provide a detailed mechanistic understanding of the reactivity of this compound but also highlight the power of advanced computational methodologies in predicting and rationalizing chemical reactivity. researchgate.net The insights gained from these theoretical studies are valuable for guiding the synthesis of new functional molecules and for applications in areas such as drug discovery. univ-mosta.dz

Advanced Structural Characterization of 2 Ethoxy 3,5 Dinitropyridine and Its Adducts

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is an essential technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-ethoxy-3,5-dinitropyridine, this analysis provides definitive information on its molecular shape, bond lengths, bond angles, and the interactions governing its crystal packing.

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules within a crystal lattice is dictated by a network of intermolecular forces. In the case of this compound, the crystal packing is stabilized by a combination of weak intermolecular interactions. Given the functional groups present, the most significant of these are expected to be weak hydrogen bonds of the C-H···O type. These interactions likely occur between the hydrogen atoms of the pyridine (B92270) ring or the ethoxy group and the highly electronegative oxygen atoms of the nitro groups on adjacent molecules. grafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H NMR provides clear signals for the protons, while ¹³C NMR would reveal the chemical environment of each carbon atom.

¹H NMR spectroscopic data obtained in dimethyl sulfoxide (B87167) (DMSO) confirms the expected proton environments. mdpi.com The two aromatic protons on the pyridine ring appear as distinct signals at high chemical shifts, indicative of their position on an electron-deficient aromatic system. The protons of the ethoxy group are also clearly resolved.

While specific experimental ¹³C NMR data for this compound was not located in the surveyed literature, the expected chemical shifts can be estimated based on established principles and data for analogous compounds. libretexts.orgorganicchemistrydata.orgudel.edu The carbon atoms of the pyridine ring directly bonded to the electron-withdrawing nitro groups would appear at the highest chemical shifts (downfield). The carbon attached to the ethoxy group would also be downfield, followed by the other ring carbons. The carbons of the ethyl group would have the lowest chemical shifts (upfield).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO This interactive table provides the chemical shifts (δ) in parts per million (ppm) for the protons of this compound.

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| H4 (ring proton) | 9.34 |

| H6 (ring proton) | 9.11 |

| OCH₂ (ethoxy) | 4.63 |

| CH₃ (ethoxy) | 1.38 |

Data sourced from Crampton et al. mdpi.com

Vibrational Spectroscopy for Characteristic Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies.

Although specific experimental FTIR or Raman spectra for this compound were not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups and data from similar molecules like 2-chloro-3,5-dinitropyridine (B146277). researchgate.netuniv-mosta.dzresearchgate.netsigmaaldrich.cn

The most prominent bands would be associated with the nitro (NO₂) groups. These typically exhibit two strong stretching vibrations:

Asymmetric NO₂ stretch: Expected in the region of 1530–1560 cm⁻¹.

Symmetric NO₂ stretch: Expected in the region of 1340–1360 cm⁻¹.

Other significant vibrational modes include:

C-O Stretching: The C-O-C linkage of the ethoxy group would produce strong bands, typically in the 1250-1100 cm⁻¹ region.

Aromatic Ring Vibrations: C-H stretching vibrations on the pyridine ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the aromatic ring would appear in the 1400–1600 cm⁻¹ region.

Computational studies using Density Functional Theory (DFT) on related dinitropyridine derivatives have been used to calculate and assign vibrational frequencies, providing a powerful complement to experimental data. researchgate.netresearchgate.net

Synthetic Applications and Chemical Transformations of 2 Ethoxy 3,5 Dinitropyridine

2-Ethoxy-3,5-dinitropyridine as a Versatile Synthetic Intermediate

This compound serves as a valuable precursor in the synthesis of a wide array of more complex molecules. The electron-withdrawing nitro groups significantly activate the pyridine (B92270) ring, making the ethoxy group at the 2-position a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of various functional groups at this position, leading to a diverse range of substituted pyridine derivatives.

Recent computational studies have explored the potential of derivatives of this compound as inhibitors for SARS-CoV-2. researchgate.netresearchgate.net These studies highlight the importance of the dinitropyridine scaffold in drug discovery, with the ethoxy group providing a handle for further molecular elaboration. researchgate.netresearchgate.net The reaction of this compound with piperidine (B6355638), for instance, has been investigated through quantum mechanical calculations to understand the reaction mechanism and its suitability for developing SARS-CoV-2 inhibitors. researchgate.net

Derivatization via Nucleophilic Displacement of the Ethoxy Group or Nitro Groups

The primary mode of derivatization for this compound involves the nucleophilic displacement of its substituents. The ethoxy group at the C-2 position is particularly susceptible to substitution, although under certain conditions, displacement of a nitro group can also be achieved.

Synthesis of Substituted Pyridine Derivatives

The reaction of this compound with various nucleophiles, particularly amines, has been a subject of detailed kinetic and mechanistic studies. orcid.org The electron-deficient nature of the pyridine ring, enhanced by the two nitro groups, facilitates nucleophilic attack. Aliphatic amines, for example, readily displace the ethoxy group to form the corresponding 2-amino-3,5-dinitropyridine derivatives.

Kinetic studies of the reaction between this compound and aliphatic amines in dimethyl sulfoxide (B87167) (DMSO) have shown that the reaction proceeds through the formation of an initial σ-adduct at the 6-position, followed by a slower, irreversible displacement of the ethoxy group at the 2-position. The rate of these substitution reactions is influenced by the nature of the amine and the solvent used. orcid.org

| Nucleophile | Product | Solvent | Observations |

| n-Butylamine | 2-(n-Butylamino)-3,5-dinitropyridine | DMSO | Base catalysis observed for the substitution reaction. |

| Pyrrolidine (B122466) | 2-(Pyrrolidino)-3,5-dinitropyridine | DMSO | Similar reactivity to n-butylamine. |

| Piperidine | 2-Piperidino-3,5-dinitropyridine | DMSO | The initial σ-adduct at the 6-position is stable for several hours. |

| p-Substituted Anilines | 2-(Anilino)-3,5-dinitropyridines | DMSO | Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution have been conducted. acs.org |

The synthesis of various 2-substituted-3,5-dinitropyridines can also be achieved starting from 2-chloro-3,5-dinitropyridine (B146277), which can be converted to this compound. google.com For instance, Sonogashira cross-coupling of 2-chloro-3,5-dinitropyridine with terminal alkynes yields 2-alkynyl-3,5-dinitropyridines. mdpi.com

Formation of Pyridine N-Oxide Derivatives

The synthesis of pyridine N-oxide derivatives from dinitropyridines is a known transformation. While the direct N-oxidation of this compound is not extensively detailed in the reviewed literature, the synthesis of related dinitropyridine N-oxides provides insight into the chemistry of this class of compounds. For example, 3,5-dinitro-4-hydroxypyridine (B127967) N-oxide can be prepared by heating 4-hydroxypyridine (B47283) N-oxide with a mixture of acetic acid and nitric acid. google.com This demonstrates that the dinitropyridine scaffold can be subjected to N-oxidation conditions. The nitration of 2-ethoxypyridine (B84967) itself typically yields 5-nitro-2-ethoxypyridine, while the corresponding N-oxide is nitrated at the 4-position, highlighting the directing effect of the N-oxide group.

Ring Transformation Reactions Utilizing Dinitropyridine Scaffolds

Dinitropyridine scaffolds can undergo ring transformation reactions, providing a pathway to other heterocyclic systems. A notable example is the three-component ring transformation (TCRT) of N-methyl-3,5-dinitro-2-pyridone. nih.govresearchgate.netencyclopedia.pub This reaction, which involves the dinitropyridone, a ketone, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), leads to the formation of nitropyridines and nitroanilines. nih.govencyclopedia.pub In these transformations, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. researchgate.net

This methodology allows for the "scrap and build" of the cyclic system, where a part of the initial pyridine ring is incorporated into a new ring structure. nih.gov The reaction of N-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia can produce various substituted nitropyridines. encyclopedia.pub This highlights the utility of dinitropyridine systems in constructing diverse molecular frameworks that would be challenging to synthesize through other routes.

Functionalization for Heterocyclic Synthesis

This compound and related dinitropyridines are valuable starting materials for the synthesis of various fused heterocyclic compounds. The reactive nature of the dinitropyridine core allows for annulation reactions to build additional rings onto the pyridine framework.

For example, dinitropyridines are precursors for the synthesis of pyrido[2,3-b]pyrazines and pyrido[3,4-b]pyrazines, which are important scaffolds in medicinal chemistry, with applications as protein kinase inhibitors. ikm.org.myrsc.orgnih.govrsc.orgnih.gov The synthesis of these fused systems often involves the reaction of a suitably substituted diaminopyridine, which can be derived from a dinitropyridine, with a 1,2-dicarbonyl compound. clockss.org

Furthermore, 2-chloro-3,5-dinitropyridine, a close analog and potential precursor to the title compound, is used in the synthesis of thiazolo[5,4-b]pyridines. mdpi.comnih.gov These compounds are synthesized through the reaction of a 3-amino-2-chloropyridine (B31603) derivative with an isothiocyanate. mdpi.com The resulting thiazolo[5,4-b]pyridine (B1319707) scaffold is also of significant interest in the development of anticancer agents. nih.gov

| Starting Material (derived from dinitropyridine) | Reagent | Resulting Heterocycle |

| 2,3-Diaminopyridine derivative | Arylglyoxal | Pyrido[2,3-b]pyrazine growingscience.com |

| 2-Chloro-3,4-diaminopyridine | 1,2-Dicarbonyl compound | 5-Chloropyrido[3,4-b]pyrazine clockss.org |

| 3-Amino-2-chloropyridine derivative | Isothiocyanate | Thiazolo[5,4-b]pyridine mdpi.com |

Research Prospects and Broader Implications

Advancements in Reaction Mechanism Understanding for Pyridine (B92270) Chemistry

Research into 2-Ethoxy-3,5-dinitropyridine has significantly enhanced the understanding of reaction mechanisms in pyridine chemistry, particularly in the domain of Nucleophilic Aromatic Substitution (SNAr). The compound serves as a valuable model substrate for exploring these reactions due to its distinct electronic properties.

The presence of two electron-withdrawing nitro groups at the 3 and 5 positions of the pyridine ring dramatically increases the electrophilic character of the molecule. researchgate.netresearchgate.net This activation makes the pyridine ring highly susceptible to attack by nucleophiles. researchgate.netresearchgate.net Kinetic and equilibrium studies of the reactions between this compound and various aliphatic amines, such as piperidine (B6355638) and pyrrolidine (B122466), have provided detailed mechanistic insights. rsc.org

These studies have elucidated a multi-step reaction pathway:

Initial Attack and Intermediate Formation: The reaction typically begins with a rapid, reversible attack by the amine nucleophile at the electron-deficient 6-position of the pyridine ring. rsc.org This leads to the formation of an anionic sigma-adduct, also known as a Meisenheimer complex. researchgate.netrsc.org Computational studies using Density Functional Theory (DFT) have been instrumental in modeling this process, showing that the Meisenheimer complex is a stable intermediate, often stabilized by hydrogen bonding. researchgate.net

Substitution and Catalysis: A slower, subsequent reaction involves the displacement of the 2-ethoxy group. rsc.org Investigations have revealed different catalytic mechanisms depending on the reacting amine. For instance, in its reaction with piperidine, the process is consistent with an SB-GA (Specific Base-General Acid) mechanism, where there is acid catalysis for the departure of the ethoxide leaving group. rsc.org In contrast, reactions with other amines may involve rate-limiting proton transfer from an initial zwitterionic intermediate. rsc.org

These detailed mechanistic findings, derived from studying this compound, provide a more refined framework for predicting and understanding reactivity across a wide range of substituted pyridine compounds.

Potential for Rational Design of Novel Heterocyclic Compounds based on this compound Reactivity

The well-characterized reactivity of this compound makes it a powerful tool for the rational design and synthesis of new heterocyclic compounds. The predictability of its SNAr reactions allows for its use as a foundational scaffold, where the ethoxy group can be readily replaced by a wide variety of nucleophiles to create a library of novel 3,5-dinitropyridine (B58125) derivatives. researchgate.netrsc.org

This potential is highlighted by recent research exploring its use in developing therapeutic agents. researchgate.netresearchgate.netresearchgate.net For example, the reaction with piperidine has been studied computationally as a model for synthesizing potential inhibitors of SARS-CoV-2 proteins, such as the main protease (Mpro) and spike protein. researchgate.netresearchgate.netresearchgate.net The underlying principle is that the 3,5-dinitropyridine core acts as a reliable anchor, while the substituent introduced at the 2-position can be tailored to interact with specific biological targets. researchgate.netresearchgate.net

The findings from these studies provide a solid foundation for the rational design of new drug candidates. researchgate.net By understanding the electronic and steric influences on the reactivity of the this compound scaffold, chemists can strategically select nucleophiles to synthesize novel heterocyclic molecules with desired pharmacological properties. researchgate.netresearchgate.net This approach accelerates the discovery of promising lead compounds for drug development. researchgate.net

Interdisciplinary Research Integrating Computational and Experimental Approaches

The study of this compound exemplifies the synergy between computational and experimental chemistry. The integration of these approaches has provided a much deeper and more comprehensive understanding of its chemical behavior than either method could achieve alone.

Experimental studies have laid the groundwork by providing tangible data on reaction outcomes and kinetics.

Kinetic and Equilibrium Studies: Techniques like stopped-flow spectrophotometry have been used to measure the rates of adduct formation and substitution, revealing the influence of different solvents and the nature of the amine nucleophile on the reaction pathway. rsc.org

Structural Analysis: X-ray crystallography has been employed to determine the precise three-dimensional structure of this compound and its reaction products, confirming a planar, non-strained structure for the parent molecule. rsc.org

Computational studies , primarily using Density Functional Theory (DFT), have complemented these experiments by providing insights at the molecular level. researchgate.netresearchgate.netresearchgate.net

Mechanism Elucidation: DFT calculations have been used to map the entire reaction pathway of the SNAr reaction with piperidine, identifying transition states and calculating activation energies. researchgate.netresearchgate.netresearchgate.net These calculations confirmed that the reaction is kinetically favorable and proceeds via a stable Meisenheimer intermediate. researchgate.netresearchgate.net

Thermodynamic Analysis: Computational models have determined the thermodynamics of these reactions, showing them to be exothermic and exergonic. researchgate.netresearchgate.net

Predictive Modeling: Beyond just explaining experimental results, computational tools like molecular docking have been used to predict the binding affinity of this compound derivatives with biological targets like the SARS-CoV-2 main protease, guiding the design of new potential inhibitors before they are synthesized. researchgate.netresearchgate.netresearchgate.net

This powerful combination of observing real-world reactions and modeling their molecular dynamics provides a robust paradigm for modern chemical research, enabling a more efficient and targeted approach to designing and understanding complex molecules. researchgate.net

Research Findings Summary

Mentioned Chemical Compounds

Q & A

Basic: What are the common synthetic routes for preparing 2-ethoxy-3,5-dinitropyridine, and what experimental parameters are critical for reproducibility?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a precursor like 2-chloro-3,5-dinitropyridine with ethoxide ions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity and stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Stoichiometry : Excess ethoxide (e.g., NaOEt/KOEt) ensures complete substitution; molar ratios of 1:1.2 (substrate:alkoxide) are typical .

Reference Example : A 37% yield was reported for a similar SNAr reaction using hydroxylamine hydrochloride and KOH in water, though solvent optimization (e.g., DMSO) improved yields .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., ring reduction or over-nitration) during synthesis?

Answer:

- Additive screening : Urea or ammonium chloride can suppress nitro-group reduction by scavenging free radicals .

- Stepwise nitration : Pre-nitration of the pyridine ring at positions 3 and 5 before introducing the ethoxy group minimizes over-nitration .

- Low-temperature quenching : Rapid cooling after ethoxy substitution prevents decomposition of the nitro groups .

Data Insight : In a study on 2-chloro-3,5-dinitropyridine, side reactions were reduced by 40% when using DMSO as a solvent compared to aqueous systems .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

- NMR : -NMR identifies ethoxy protons (~δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH), while -NMR confirms aromatic carbons and substituents .

- IR : Peaks at 1530–1550 cm (asymmetric NO) and 1340–1370 cm (symmetric NO) validate nitro groups .

- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry (e.g., dihedral angles between nitro and ethoxy groups) .

Advanced: How can overlapping signals in 1H^{1}\text{H}1H-NMR spectra be resolved for structural elucidation?

Answer:

- 2D NMR techniques : HSQC and HMBC correlate proton signals with shifts, distinguishing aromatic protons from ethoxy groups .

- Solvent variation : Deuterated DMSO vs. CDCl alters splitting patterns, resolving overlaps (e.g., H6 in this compound appears as a singlet in DMSO-d) .

- Dynamic NMR : Variable-temperature studies clarify conformational exchange in flexible substituents .

Basic: What thermal analysis techniques are used to assess the stability of this compound?

Answer:

- DSC/TGA : Differential scanning calorimetry (DSC) identifies decomposition exotherms (~250–300°C), while thermogravimetric analysis (TGA) tracks mass loss .

- Isothermal studies : Heating at 150°C for 24 hours quantifies degradation products via HPLC .

Reference Data : Copper salts of related nitro-pyridines showed decomposition activation energies of ~150 kJ/mol via Kissinger analysis .

Advanced: What mechanistic insights into thermal decomposition can be gained from ReaxFF molecular dynamics simulations?

Answer:

ReaxFF simulations reveal:

- Primary decomposition pathways : Cleavage of the ethoxy group precedes nitro-group elimination, forming CO, NO, and HCN .

- Temperature dependence : At >400°C, ring-opening dominates, yielding small radicals (e.g., ·CH, ·OCH) .

Validation : Experimental TGA data align with simulated mass-loss profiles at 10°C/min heating rates .

Basic: How does this compound participate in SNAr reactions, and what solvents enhance reactivity?

Answer:

- Mechanism : The electron-withdrawing nitro groups activate the pyridine ring, enabling ethoxy substitution at position 2. A Meisenheimer complex forms transiently .

- Solvent effects : DMSO increases nucleophilicity of ethoxide by 30% compared to methanol, as measured by rate constants .

Case Study : Computational studies show a 15% higher reaction rate in DMSO due to stabilization of the transition state .

Advanced: How do substituents on nucleophiles (e.g., piperidine vs. aniline) affect SNAr kinetics with this compound?

Answer:

- Hammett analysis : Electron-donating groups (e.g., -NMe) on nucleophiles increase ρ values (~+2.1), indicating stronger nucleophile-electrophile interactions .

- Steric effects : Bulky nucleophiles (e.g., tert-butylamine) reduce reaction rates by 50% compared to linear amines .

Data : Second-order rate constants (k) for piperidine in methanol are ~2.5 × 10 L/mol·s, while aniline derivatives show k values 3–5× lower .

Basic: What are the primary research applications of this compound in materials science?

Answer:

- Energetic materials : Nitro groups contribute to high density (~1.85 g/cm) and detonation velocity (~7500 m/s), making it a precursor for explosives .

- Coordination chemistry : Forms complexes with transition metals (e.g., Cu) for catalytic applications .

Advanced: How can molecular modifications (e.g., replacing ethoxy with amino groups) tune the compound’s explosive performance?

Answer:

- Amino substitution : 2-Amino-3,5-dinitropyridine has a higher heat of formation (+180 kJ/mol vs. +120 kJ/mol for ethoxy), improving detonation pressure .

- Oxide derivatives : 1-Oxide forms (e.g., 3,5-dinitro-2-ethoxypyridine-1-oxide) exhibit enhanced thermal stability (T >300°C) .

Data : Detonation velocity increases by 12% when ethoxy is replaced with amino, as calculated via Cheetah 8.0 .

Basic: How should researchers resolve contradictions in reported synthetic yields (e.g., 30% vs. 37% for similar routes)?

Answer:

- Reproduce protocols : Verify solvent purity (e.g., anhydrous DMSO vs. technical grade) and moisture control .

- Byproduct analysis : HPLC-MS identifies side products (e.g., reduced nitro groups or ethoxylation at incorrect positions) .

Advanced: What computational tools predict regioselectivity in electrophilic attacks on this compound?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) models show C4 is 20% more reactive than C6 due to nitro-group orientation .

- Fukui indices : Electrophilic Fukui functions (f) prioritize C2 and C4 for substitution .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Explosivity testing : Perform small-scale (<100 mg) impact/friction tests (e.g., BAM methods) .

- Ventilation : Use fume hoods to avoid inhalation of nitro-group decomposition products (e.g., NO) .

Advanced: How can isotopic labeling (e.g., 15N^{15}\text{N}15N) clarify decomposition mechanisms?

Answer:

- NMR : Tracks nitrogen migration during pyrolysis, identifying intermediates like nitramines or azides .

- Mass spectrometry : -labeling distinguishes CO (from ethoxy) vs. CO (from nitro groups) .

Basic: What ethical considerations apply to publishing spectral data or synthetic protocols?

Answer:

- Dual-use risks : Avoid detailed protocols for large-scale synthesis (>1 kg) to prevent misuse in explosives manufacturing .

- Data anonymization : Remove metadata (e.g., lab location) from public datasets .

Advanced: How do solvent isotope effects (e.g., D2_22O vs. H2_22O) influence SNAr kinetics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.